molecular formula C9H7BrO4 B8673234 3-Acetyl-5-bromo-2-hydroxybenzoic acid

3-Acetyl-5-bromo-2-hydroxybenzoic acid

Cat. No. B8673234
M. Wt: 259.05 g/mol
InChI Key: QESNTDJABPDFQZ-UHFFFAOYSA-N
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Patent
US08987258B2

Procedure details

3-acetyl-5-bromo-2-hydroxybenzoic acid 31 (50 g, 0.19 mol) was dissolved in 250 mL ethanol. After addition of 5.0 g 10% Pd/C the reaction mixture was hydrogenated under 15 atm H2-pressure at room temperature for 6 h. The catalyst was filtered and the solvent was evaporated. The residue was poured into H2O and extracted with CH2Cl2. The combined organic phase was dried and the solvent was removed to give 32 (28 g, 85% yield)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([OH:14])=[C:6]([CH:10]=[C:11](Br)[CH:12]=1)[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2]>C(O)C.[Pd]>[C:1]([C:4]1[C:5]([OH:14])=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C=1C(=C(C(=O)O)C=C(C1)Br)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was poured into H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(C(=O)O)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.